Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-
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Overview
Description
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-(methylamino)phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the triazole ring.
Chemical Reactions Analysis
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:
1-(2-(Methylamino)phenyl)ethanone: This compound lacks the triazole ring and has different chemical properties and applications.
1-Phenyl-1H-1,2,4-triazole: This compound has a simpler structure and is used in different contexts, such as antifungal agents.
5-Phenyl-1H-1,2,4-triazole-3-thiol:
Properties
CAS No. |
61751-70-0 |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-[5-[2-(methylamino)phenyl]-1-phenyl-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C17H16N4O/c1-12(22)16-19-17(14-10-6-7-11-15(14)18-2)21(20-16)13-8-4-3-5-9-13/h3-11,18H,1-2H3 |
InChI Key |
KJLBZFKSKLFSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=N1)C2=CC=CC=C2NC)C3=CC=CC=C3 |
Origin of Product |
United States |
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